molecular formula C12H10F7NO B4670841 3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide

Cat. No.: B4670841
M. Wt: 317.20 g/mol
InChI Key: DUKCHTGOTBGJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide is a compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is part of the broader class of organofluorine compounds, which are known for their stability and resistance to metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3,3,3-Trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide is unique due to its specific arrangement of trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability and resistance to metabolic degradation .

Properties

IUPAC Name

3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F7NO/c1-10(11(14,15)16,12(17,18)19)9(21)20-6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKCHTGOTBGJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 4
Reactant of Route 4
3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 6
Reactant of Route 6
3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.